Borate(1-),hydrotrimethoxy-,sodium(1:1),(t-4)-
Description
Properties
Molecular Formula |
C3H9BNaO3 |
|---|---|
Molecular Weight |
126.91 g/mol |
InChI |
InChI=1S/C3H9BO3.Na/c1-5-4(6-2)7-3;/h1-3H3;/q-1;+1 |
InChI Key |
ZVENNRNBYXIZAI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](OC)(OC)OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium trimethoxyborohydride can be synthesized through the reaction of sodium borohydride with methanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
NaBH4+3CH3OH→NaB(OCH3)3H+3H2
This reaction is usually carried out at room temperature, and the product is isolated through crystallization or other purification methods.
Industrial Production Methods
In an industrial setting, the production of sodium trimethoxyborohydride involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the reagents and products safely.
Chemical Reactions Analysis
Formation via Brown-Schlesinger Process
The compound is synthesized during the Brown-Schlesinger process for sodium borohydride (NaBH₄) production. Sodium hydride (NaH) reacts with trimethyl borate (B(OCH₃)₃) in an inert solvent like tetrahydrofuran (THF):
-
Mechanism : The reaction proceeds through a disproportionation pathway :
-
Optimal Conditions :
Intermediate in Bayer Process
In the high-temperature Bayer Process (700°C), borax (Na₂B₄O₇) reacts with sodium metal and hydrogen in the presence of silica:
Sodium hydrotrimethoxyborate forms transiently during intermediate steps but decomposes rapidly at elevated temperatures (>500°C) .
Thermal Decomposition
The compound is thermally unstable above 230°C, decomposing into sodium borohydride and methoxide derivatives:
-
Key Factors :
Hydrolysis
In aqueous or humid environments, it hydrolyzes to boric acid and methanol:
Reduction of Carbonyl Groups
Sodium hydrotrimethoxyborate acts as a selective reducing agent in organic chemistry:
-
Applications :
Formation of Borate Complexes
It reacts with Lewis acids (e.g., BF₃) to form stable borate adducts:
Table 2: Thermal Stability Profile
| Condition | Outcome |
|---|---|
| >230°C (dry) | Decomposes to NaBH₄ + NaB(OCH₃)₄ |
| H₂O Exposure | Hydrolysis to H₃BO₃ + CH₃OH |
| Moisture-Sensitive | Releases H₂ gas |
Scientific Research Applications
Chemistry
In chemistry, sodium trimethoxyborohydride is used as a reducing agent in various organic synthesis reactions. It is valued for its selectivity and efficiency in reducing carbonyl compounds.
Biology and Medicine
While its primary applications are in chemistry, sodium trimethoxyborohydride can also be used in biological research for the reduction of specific biomolecules. its use in medicine is limited due to the potential toxicity of boron compounds.
Industry
In industrial applications, sodium trimethoxyborohydride is used in the production of fine chemicals, pharmaceuticals, and other specialty chemicals. Its reducing properties make it a valuable reagent in various manufacturing processes.
Mechanism of Action
The mechanism by which sodium trimethoxyborohydride exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The boron atom in the compound facilitates this transfer, making it an effective reducing agent. The molecular targets are typically carbonyl groups in organic molecules, which are reduced to alcohols.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Sodium hydrotrimethoxyborate(1-) .
- CAS No.: 16940-17-3 .
- Synonyms: Sodium trimethoxyborate, Sodium hydrotrimethoxyborate, Sodiumtrimethoxyborohydride .
- Molecular Formula : C₃H₁₀BO₃·Na or NaB(OCH₃)₃H .
- Molecular Weight : 127.91 g/mol .
Structural Features :
The compound consists of a borate anion with three methoxy (-OCH₃) groups and one hydride (-H) ligand, coordinated to a sodium cation in a tetrahedral (T-4) geometry .
Comparison with Similar Compounds
Sodium Hydrotrimethoxyborate vs. Sodium Cyanoborohydride
Structural Comparison: While both compounds are sodium borohydride derivatives, sodium hydrotrimethoxyborate substitutes three methoxy groups, whereas sodium cyanoborohydride replaces one hydride with a cyanide group. The methoxy groups in the former reduce reactivity compared to the cyanide’s electron-withdrawing effect, making sodium cyanoborohydride more selective but highly toxic .
Sodium Hydrotrimethoxyborate vs. Potassium Trifluoro(4-methoxy-2-methylphenyl)borate
Structural Comparison :
The potassium derivative features an aromatic trifluoro-substituted phenyl group, enhancing steric bulk and electronic effects. This contrasts with the simpler methoxy-hydride structure of sodium hydrotrimethoxyborate. The potassium cation may improve solubility in polar aprotic solvents .
Sodium Hydrotrimethoxyborate vs. Sodium Borate (Borax)
Functional Contrast : Sodium hydrotrimethoxyborate is a specialized reducing agent with high reactivity, while sodium borate is a stable, naturally occurring mineral used in industrial and household applications. The latter’s polymeric structure and hydroxyl groups make it less reactive but versatile in aqueous systems .
Q & A
Q. What are the critical safety protocols for handling Borate(1-),hydrotrimethoxy-,sodium in laboratory settings?
Methodological Answer:
- Flammability and Reactivity: The compound is highly flammable (R11) and reacts violently with water, releasing flammable gases (R15) . Use inert atmospheres (e.g., nitrogen/argon gloveboxes) and moisture-free solvents.
- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, chemical-resistant gloves (nitrile/neoprene), and safety goggles. Use face shields during transfers .
- Storage: Store in airtight containers under inert gas, away from oxidizers and moisture. Label with UN 1409 (water-reactive metal hydride) for transport compliance .
- Emergency Measures: For spills, use dry sand or CO₂ extinguishers. Avoid water-based extinguishers due to reactivity .
Q. How is Borate(1-),hydrotrimethoxy-,sodium utilized as a reagent in organic synthesis?
Methodological Answer:
Q. What analytical methods are recommended for characterizing Borate(1-),hydrotrimethoxy-,sodium and its reaction products?
Methodological Answer:
- Purity Assessment:
- Reaction Monitoring:
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate decomposition of Borate(1-),hydrotrimethoxy-,sodium?
Methodological Answer:
- Moisture Control: Use molecular sieves or P₂O₅ in solvent storage. Perform reactions in Schlenk lines or gloveboxes .
- Temperature Effects: Decomposition accelerates above 40°C. Optimize at –20°C to 25°C, balancing reactivity and stability .
- Catalytic Additives: Introduce Lewis acids (e.g., LiCl) to enhance reducing efficiency, reducing required reagent stoichiometry .
Q. How should researchers analyze contradictory data arising from side reactions or impurities?
Methodological Answer:
- Byproduct Identification:
- Error Source Mitigation:
Q. What mechanistic insights differentiate Borate(1-),hydrotrimethoxy-,sodium from other borohydride reagents?
Methodological Answer:
- Steric and Electronic Effects: The trimethoxy groups increase steric hindrance, favoring selective reduction of less hindered carbonyl groups. Computational studies (DFT) can model transition states .
- Solubility Profile: Enhanced solubility in ethers vs. alcohols (unlike NaBH₄), enabling homogeneous reaction conditions .
- Comparative Studies:
Q. How can researchers troubleshoot failed reductions or low yields in reactions involving this compound?
Methodological Answer:
- Stepwise Diagnosis:
- Purity Check: Confirm reagent integrity via ¹H NMR (absence of broad B–H peaks at δ ~1–2 ppm) .
- Substrate Compatibility: Test electron-deficient vs. electron-rich carbonyls; steric hindrance may require elevated temperatures.
- Quenching Protocol: Use acidic workup (e.g., dilute HCl) to hydrolyze borate intermediates, ensuring product liberation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
